molecular formula C19H24N2O3 B1501788 Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate CAS No. 846033-00-9

Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate

Cat. No.: B1501788
CAS No.: 846033-00-9
M. Wt: 328.4 g/mol
InChI Key: IUXYRKGJIBXFAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is a derivative of naphthalene and piperazine, featuring a tert-butyl group and a hydroxyl group on the naphthalene ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-hydroxynaphthalene-1-carboxylic acid and tert-butyl piperazine-1-carboxylate .

  • Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in an organic solvent like dichloromethane or toluene, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors, with continuous monitoring of reaction conditions to ensure product quality.

  • Scale-Up: The process is scaled up to produce larger quantities, with optimization of reaction parameters to maximize yield and minimize impurities.

Types of Reactions:

  • Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carboxylic acid.

  • Reduction: The compound can undergo reduction reactions, particularly on the piperazine ring.

  • Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 7-hydroxynaphthalene-1-carboxylic acid .

  • Reduction: Formation of 7-hydroxynaphthalen-1-yl piperazine-1-carboxylate derivatives.

  • Substitution: Formation of various substituted derivatives of the original compound.

Properties

IUPAC Name

tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(23)21-11-9-20(10-12-21)17-6-4-5-14-7-8-15(22)13-16(14)17/h4-8,13,22H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXYRKGJIBXFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696073
Record name tert-Butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846033-00-9
Record name tert-Butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of naphthalene derivatives with biological macromolecules. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological targets, while the piperazine ring can interact with various receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl (4-hydroxynaphthalen-1-yl)carbamate

  • Tert-butyl (3-hydroxynaphthalen-1-yl)carbamate

  • Tert-butyl (2-hydroxynaphthalen-1-yl)carbamate

Uniqueness: Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the naphthalene ring and the presence of the piperazine ring, which provides additional functionality and reactivity compared to similar compounds.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate (CAS No. 846033-00-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H24N2O3
  • Molecular Weight: 328.41 g/mol
  • Physical Form: Solid

This compound is characterized by the presence of a piperazine ring and a hydroxynaphthalene moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study on piperazine derivatives demonstrated that modifications in the structure, such as the introduction of hydroxynaphthalene groups, enhanced the anticancer activity against breast cancer cells by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings:
In vitro studies have revealed that similar compounds can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive functions in models of Alzheimer's disease . This suggests that this compound may have neuroprotective effects through similar pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The hydroxynaphthalene moiety contributes to antioxidant properties, scavenging free radicals and reducing oxidative damage.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and neurodegeneration, such as acetylcholinesterase and various kinases.
  • Receptor Modulation: Interaction with neurotransmitter receptors may enhance synaptic transmission and protect against neurodegeneration.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAnticancerApoptosis induction via cell cycle arrest
Compound BNeuroprotectiveAcetylcholinesterase inhibition
Compound CAntioxidantFree radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate

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